Hydrogen-Bond Donor (HBD) Count: Free Piperazine NH vs. N‑Methylpiperazine
The target compound bears a secondary amine on the piperazine ring, contributing exactly one hydrogen-bond donor (HBD). In contrast, the structurally closest commercial analog, Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate, has a tertiary amine that contributes zero HBDs. In the dCTPase inhibitor series, the unsubstituted piperazine NH forms a critical interaction with the enzyme active site, and its methylation leads to a complete loss of inhibitory activity [1]. This HBD difference of Δ = 1 is a binary determinant of target engagement.
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (free piperazine NH) |
| Comparator Or Baseline | Methyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate (CAS 1035271-06-7): 0 HBD |
| Quantified Difference | Δ = 1 HBD (present vs. absent) |
| Conditions | Structural comparison; dCTPase SAR reported in J Med Chem 2017 [1] |
Why This Matters
For procurement decisions in medicinal chemistry, the presence of a free NH is non-negotiable if the downstream application requires piperazine acylation, sulfonylation, or hydrogen‑bond‑mediated target binding.
- [1] Llona-Minguez S, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. PMID: 28508636. View Source
